molecular formula C8H20Cl2N2 B2936658 N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride CAS No. 2377035-20-4

N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride

Cat. No. B2936658
CAS RN: 2377035-20-4
M. Wt: 215.16
InChI Key: LZRUIEASLXQHHM-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride” is a chemical compound with the CAS Number: 2377035-20-4 . It has a molecular weight of 215.17 . The IUPAC name for this compound is N,N-dimethyl-2-(3-methylazetidin-3-yl)ethan-1-amine dihydrochloride . The InChI key for this compound is LZRUIEASLXQHHM-UHFFFAOYSA-N .


Molecular Structure Analysis

The InChI code for “N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride” is 1S/C8H18N2.2ClH/c1-8(6-9-7-8)4-5-10(2)3;;/h9H,4-7H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride” is an oil at room temperature . More detailed physical and chemical properties might not be readily available due to the compound’s novelty.

Scientific Research Applications

Tautomerism and Metal Complexation

A study by Jones et al. (2013) delves into the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, revealing insights into the solid-state, solution, and gas phase structures of these compounds. The research highlights the potential of these compounds as ligands in coordination chemistry and metal-mediated catalysis, presenting a foundation for understanding the chemical behaviors of similar structures including N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride (Jones et al., 2013).

Synthesis and Pharmacological Evaluation

Research by Mistry and Desai (2006) on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including those related to N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride, offers insights into their potential pharmacological applications. The study explores the antibacterial and antifungal activities of these compounds, suggesting their relevance in drug discovery and development (Mistry & Desai, 2006).

Stability of Cyclic Enamines

The work of Mangelinckx et al. (2008) introduces a new class of stable exocyclic enamines, including 2-(Dichloromethylene)azetidines, through the imination of β-halo ketones. This research underscores the synthetic utility and reaction capabilities of these structures, pertinent to the study of N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride and related compounds (Mangelinckx et al., 2008).

Heterocyclic Compound Synthesis

Bagley et al. (2005) demonstrate the one-pot multistep synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation, detailing a method that could be applied to the synthesis of related compounds like N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride. This study showcases the complexity and versatility of synthesizing heterocyclic structures with potential biological significance (Bagley et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N,N-dimethyl-2-(3-methylazetidin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(6-9-7-8)4-5-10(2)3;;/h9H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRUIEASLXQHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CCN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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